molecular formula C16H25NO3 B5120890 1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B5120890
M. Wt: 279.37 g/mol
InChI Key: FNCRXKABVHLATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine is an organic compound with the molecular formula C18H29NO4 It is a piperidine derivative, characterized by the presence of a methoxyphenoxy group and ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 3-methoxyphenoxyethanol. This intermediate is then reacted with 2-chloroethyl ether to produce this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidine ring can be reduced to form a secondary amine.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-[2-[2-(3-hydroxyphenoxy)ethoxy]ethyl]piperidine.

    Reduction: Formation of this compound with a secondary amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine ring and methoxyphenoxy group. These interactions can modulate biochemical pathways and physiological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]piperidine
  • 1-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]piperidine
  • 1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperidine

Uniqueness

1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine is unique due to the position of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets and varied applications in research and industry .

Properties

IUPAC Name

1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-18-15-6-5-7-16(14-15)20-13-12-19-11-10-17-8-3-2-4-9-17/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRXKABVHLATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.